Butralin

Descripción

This compound is a dinitroaniline herbicide used as a plant growth regulator on flue-cured and air-cured tobacco. In studies using laboratory animals, this compound generally has been shown to be of low acute toxicity. It has been placed in Toxicity Category III for effects via the oral route of exposure and eye irritation, and Toxicity Category IV for the dermal and inhalation routes. The carcinogenicity classification for this compound has been not determined.

structure

Propiedades

IUPAC Name |

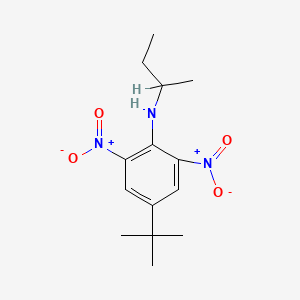

N-butan-2-yl-4-tert-butyl-2,6-dinitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O4/c1-6-9(2)15-13-11(16(18)19)7-10(14(3,4)5)8-12(13)17(20)21/h7-9,15H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPNQRCTZKIBOAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1=C(C=C(C=C1[N+](=O)[O-])C(C)(C)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3032337 | |

| Record name | Butralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow-orange solid; [Merck Index] | |

| Record name | Butralin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4036 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

134-146 °C at 0.5 mm Hg | |

| Record name | BUTRALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7355 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

97 °F (36 °C) open cup | |

| Record name | BUTRALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7355 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Solubility in ethanol 73, methanol 98 and hexane 300 g/L at 25-26 °C. Solubility in dichloroethane 146, benzene 270 and acetone 448 g/100 mL at 24 °C., In water, 1 mg/L at 25 °C | |

| Record name | BUTRALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7355 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.06 at 25 °C | |

| Record name | BUTRALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7355 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000013 [mmHg], 1.3X10-5 mm Hg at 25 °C | |

| Record name | Butralin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4036 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BUTRALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7355 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow orange crystals | |

CAS No. |

33629-47-9 | |

| Record name | Butralin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33629-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butralin [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033629479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-(1,1-dimethylethyl)-N-(1-methylpropyl)-2,6-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(tert-butyl)-N-sec-butyl-2,6-dinitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.902 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTRALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CZK3K1YPB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BUTRALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7355 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

61 °C | |

| Record name | BUTRALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7355 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Butralin Degradation in Soil and Water: A Technical Guide

An In-depth Examination of Biotic and Abiotic Transformation Pathways, Quantitative Kinetics, and Experimental Methodologies

For Researchers, Scientists, and Drug Development Professionals

Butralin, a dinitroaniline herbicide and plant growth regulator, is primarily used in tobacco cultivation. Its environmental persistence and potential for transformation in soil and water are critical areas of study for assessing its ecological impact. This technical guide provides a comprehensive overview of the degradation pathways of this compound, summarizing quantitative data, detailing experimental protocols, and visualizing the core chemical transformations.

Core Degradation Pathways of this compound

This compound degradation in the environment proceeds through both biotic and abiotic mechanisms. Microbial activity is a primary driver of its breakdown in soil, while photolysis can be a significant route of dissipation in aqueous environments. This compound is generally stable to hydrolysis.

Microbial Degradation in Soil and Water

Microorganisms, particularly bacteria, play a crucial role in the degradation of this compound. Strains of Bacillus velezensis and Sphingopyxis sp. have been identified as capable of utilizing this compound as a carbon source. The primary microbial degradation pathways involve a series of reactions targeting the nitro groups and the N-alkyl side chain.[1][2]

The key microbial transformation processes include:

-

Nitro-reduction: One or both of the nitro groups on the benzene ring are reduced to amino groups. This is often the initial and rate-limiting step in the biodegradation of dinitroaniline herbicides.

-

Dealkylation: The N-sec-butyl group is cleaved from the aniline nitrogen.

-

Hydroxylation: Hydroxyl groups are introduced onto the alkyl side chains.

A putative metabolic pathway for this compound degradation by Bacillus velezensis strain FC02 involves an initial nitro-reduction, followed by C-H hydroxylation and N-dealkylation.[2] The major soil metabolite of this compound has been identified as 4-tert-butyl-2,6-dinitroaniline.[3]

Abiotic Degradation: Photolysis and Hydrolysis

Abiotic processes, particularly photolysis, contribute to the degradation of this compound, especially in aqueous environments.

Photolysis: this compound is susceptible to photodegradation when exposed to sunlight in water.[4] The degradation can lead to the formation of various photoproducts. One identified photolytic degradation product is the dealkylated nitroso compound, 4-tert-butyl-2-nitroso-6-nitroaniline. Minor products can include 4-tert-butyl-2,6-dinitroaniline.

Hydrolysis: this compound is considered to be stable to abiotic hydrolysis under typical environmental pH conditions (pH 4-9). The lack of easily hydrolyzable functional groups contributes to its stability in water in the absence of light.

Quantitative Data on this compound Degradation

The rate of this compound degradation is influenced by various environmental factors, including soil type, temperature, pH, moisture content, and microbial population. The persistence of a pesticide is often expressed as its half-life (t½), which is the time required for 50% of the initial concentration to dissipate.

This compound Degradation in Soil

| Soil Type | Condition | Half-life (t½) in days | Reference |

| Various soils | Field conditions | 4.6 - 6.6 | |

| Ginseng soil | Field conditions | 10.81 - 18.91 | |

| Sharkey clay | Flooded (anaerobic) | 24 | |

| Sharkey clay | Field capacity | 36 |

This compound Degradation in Water (Microbial)

The degradation of this compound by Bacillus velezensis FC02 in an aqueous medium follows first-order kinetics at lower concentrations. However, at higher concentrations, the half-life is prolonged.

| Initial Concentration (mg/L) | Half-life (t½) in days | Reference |

| 100 | 3.90 | |

| 200 | 3.79 | |

| 450 | 3.95 | |

| 900 | 10.37 | |

| 1800 | 32.56 | |

| 3600 | 49.02 |

Experimental Protocols

The study of this compound degradation involves a combination of field and laboratory experiments, utilizing sophisticated analytical techniques for the quantification of the parent compound and the identification of its metabolites.

Workflow for a this compound Degradation Study

Sample Preparation and Extraction

A common method for extracting this compound and its metabolites from soil and water samples involves the following steps:

-

Extraction: Samples are typically extracted with an organic solvent such as acetonitrile. For soil samples, this is often done by shaking or sonication.

-

Purification/Cleanup: The crude extract is then purified to remove interfering matrix components. Solid-phase extraction (SPE) is a widely used technique for this purpose.

Analytical Instrumentation

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful technique for both the quantification of this compound and the identification of its degradation products. Gas chromatography with an electron capture detector (GC-ECD) can also be used for quantification.

HPLC-MS/MS Method for this compound Analysis:

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of methanol or acetonitrile and water, often with additives like formic acid or ammonium acetate to improve ionization.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for this compound and its metabolites are monitored. For identification of unknown metabolites, full-scan and product ion scan modes on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) are utilized.

-

Conclusion

The degradation of this compound in soil and water is a complex process involving both microbial and abiotic pathways. Microbial degradation, driven by bacteria such as Bacillus velezensis, appears to be a significant route of transformation, leading to products of nitro-reduction, dealkylation, and hydroxylation. In aqueous environments, photolysis can also contribute to its breakdown. The persistence of this compound, as indicated by its half-life, is highly dependent on environmental conditions. A thorough understanding of these degradation pathways and the factors that influence them is essential for predicting the environmental fate of this compound and for developing strategies to mitigate any potential ecological risks. Further research is needed to fully elucidate the structures of all degradation products and to identify the specific enzymes and genes involved in the microbial degradation process.

References

Microbial Degradation of Butralin by Bacillus velezensis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the microbial degradation of the herbicide Butralin by the bacterium Bacillus velezensis. The document outlines the degradation efficiency, optimal conditions, metabolic pathways, and detailed experimental protocols based on current scientific findings. This information is intended to support further research and development in the fields of bioremediation and environmental microbiology.

Executive Summary

This compound, a selective pre-emergent herbicide, can persist in the environment, posing potential risks to ecosystems and human health. Bioremediation using microorganisms offers a promising and environmentally friendly approach to detoxify this compound-contaminated sites. The bacterium Bacillus velezensis, particularly strain FC02, has demonstrated significant efficacy in degrading this compound. This guide summarizes the key findings related to the biodegradation of this compound by B. velezensis FC02, including the conditions that optimize this process and the metabolic pathways involved.

Quantitative Data on this compound Degradation

Bacillus velezensis strain FC02 has been shown to efficiently degrade this compound under specific laboratory conditions. The degradation kinetics and efficiency are summarized in the tables below.

Table 1: Optimal Conditions for this compound Degradation by B. velezensis FC02

| Parameter | Optimal Value | Degradation Rate (%) | Time (hours) | Initial this compound Conc. (mg/L) |

| pH | 8.4 | 89.12 | 48 | 200 |

| Temperature (°C) | 35.0 | 89.12 | 48 | 200 |

| Bacterial Density (OD600) | 2.5 | 89.12 | 48 | 200 |

Source: Based on Box–Behnken design optimization experiments.[1][2][3][4]

Table 2: this compound Degradation Kinetics by B. velezensis FC02

| Initial this compound Conc. (mg/L) | First-Order Kinetic Constant (k) | R² |

| 100 - 450 | 0.17539 – 0.18294 | > 0.9 |

Note: At concentrations above 450 mg/L, the half-life of this compound was prolonged.[2]

Metabolic Pathway of this compound Degradation

The biodegradation of this compound by Bacillus velezensis FC02 proceeds through a series of reactions including nitro-reduction, dealkylation, and hydroxylation, resulting in the formation of five intermediate products. The proposed metabolic pathway is illustrated in the diagram below. Genomic and transcriptomic analyses have indicated the involvement of nitroreductase genes in the initial nitro-reduction step.

Caption: Proposed metabolic pathway of this compound degradation by Bacillus velezensis FC02.

Experimental Protocols

This section provides a detailed methodology for key experiments related to the study of this compound degradation by Bacillus velezensis.

Isolation and Identification of this compound-Degrading Bacteria

A detailed workflow for isolating and identifying this compound-degrading bacteria is presented below.

Caption: General workflow for isolation and identification of this compound-degrading bacteria.

-

Enrichment and Isolation :

-

Collect soil or water samples from a this compound-contaminated site.

-

Prepare a mineral salt medium (MSM) with this compound as the sole carbon source.

-

Inoculate the MSM with the environmental sample and incubate at 30°C with shaking.

-

After several rounds of enrichment, spread the culture on MSM agar plates containing this compound.

-

Isolate morphologically distinct colonies.

-

-

Screening for Degradation Activity :

-

Inoculate individual isolates into liquid MSM containing a known concentration of this compound (e.g., 100 mg/L).

-

Incubate under optimal conditions (e.g., 35°C, 200 rpm).

-

After a set period (e.g., 48 hours), measure the residual this compound concentration using High-Performance Liquid Chromatography (HPLC).

-

-

Identification of the Isolate :

-

Identify the most efficient degrader strain using 16S rRNA gene sequencing.

-

Perform morphological, physiological, and biochemical tests for further characterization.

-

This compound Degradation Assay

-

Inoculum Preparation :

-

Culture B. velezensis in a nutrient-rich medium (e.g., Luria-Bertani broth) to the desired optical density (e.g., OD600 = 2.5).

-

Harvest the cells by centrifugation and wash them with a sterile saline solution.

-

-

Degradation Experiment :

-

Prepare a mineral salt medium with an initial this compound concentration of 200 mg/L.

-

Inoculate the medium with the prepared B. velezensis cells.

-

Incubate the cultures under the optimized conditions: 35.0°C, pH 8.4, and an OD600 of 2.5.

-

Collect samples at regular intervals (e.g., 0, 12, 24, 36, 48 hours).

-

-

Analytical Methods :

-

This compound Quantification :

-

Extract this compound from the collected samples using a suitable organic solvent (e.g., ethyl acetate).

-

Analyze the extracts using HPLC with a C18 column and a UV detector.

-

-

Identification of Metabolites :

-

Analyze the extracts using Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) to identify the intermediate degradation products.

-

-

Conclusion

Bacillus velezensis strain FC02 is a robust and efficient degrader of the herbicide this compound. The optimized conditions and the elucidated metabolic pathway provide a solid foundation for developing practical bioremediation strategies. Further research could focus on scaling up these findings for in-situ applications and investigating the enzymatic and genetic basis of the degradation process in more detail. The protocols outlined in this guide offer a standardized approach for future studies in this area.

References

- 1. researchgate.net [researchgate.net]

- 2. Biodegradation mechanism of this compound by a newly isolated Bacillus velezensis FC02 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biodegradation mechanism of this compound by a newly isolated Bacillus velezensis FC02 - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Biodegradation mechanism of this compound by a newly isolated Bacillus velezensis FC02 - PubMed [pubmed.ncbi.nlm.nih.gov]

Ecotoxicological Profile of Butralin: A Technical Guide for Researchers

An In-depth Examination of the Effects of the Herbicide Butralin on Non-Target Aquatic Organisms

Abstract

This technical guide provides a comprehensive overview of the ecotoxicological effects of this compound, a dinitroaniline herbicide, on non-target aquatic organisms. This compound is primarily used as a pre-emergence herbicide and plant growth regulator.[1] Its mode of action involves the inhibition of microtubule formation, a fundamental process for cell division and structure.[2] While effective in its agricultural applications, the potential for runoff into aquatic environments necessitates a thorough understanding of its impact on aquatic life. This document synthesizes available quantitative toxicity data, details standardized experimental protocols for aquatic toxicity testing, and visually represents the key toxicological pathways and experimental workflows. The intended audience for this guide includes researchers, scientists, and professionals involved in drug development and environmental risk assessment.

Quantitative Ecotoxicity Data

The toxicity of this compound to various non-target aquatic organisms has been evaluated through standardized laboratory tests. The following tables summarize the key quantitative endpoints, including the median lethal concentration (LC50), the median effective concentration (EC50), and the no-observed-effect concentration (NOEC). These values are crucial for assessing the potential risk of this compound to aquatic ecosystems.

Table 1: Acute Toxicity of this compound to Aquatic Vertebrates (Fish)

| Species | Exposure Duration | Endpoint | Value (mg/L) | Reference |

| Rainbow Trout (Oncorhynchus mykiss) | 96 hours | LC50 | 0.37 | [3][4] |

| Bluegill Sunfish (Lepomis macrochirus) | 96 hours | LC50 | 1.0 | [4] |

Table 2: Acute and Chronic Toxicity of this compound to Aquatic Invertebrates

| Species | Exposure Duration | Endpoint | Value (mg/L) | Reference |

| Daphnia magna (Water Flea) | 48 hours | EC50 | 0.12 | |

| Daphnia magna (Water Flea) | 21 days | NOEC | 0.079 |

Table 3: Toxicity of this compound to Aquatic Plants (Algae)

| Species | Exposure Duration | Endpoint | Value (mg/L) | Reference |

| Algae | 7 days | LC50 | 0.15 | |

| Algae | - | EC50 | 0.12 |

Experimental Protocols

The ecotoxicity data presented in this guide are primarily generated using internationally recognized and standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the quality, consistency, and comparability of chemical safety testing data. Below are detailed summaries of the methodologies for the key experiments cited.

Fish Acute Toxicity Test (based on OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish population (LC50) over a 96-hour exposure period.

-

Test Organism: A recommended cold-water species like Rainbow Trout (Oncorhynchus mykiss) or a warm-water species like Bluegill Sunfish (Lepomis macrochirus) is used.

-

Test Conditions: The test is conducted under static, semi-static, or flow-through conditions. Water temperature, pH, and dissolved oxygen levels are maintained within a narrow range suitable for the test species.

-

Procedure:

-

Healthy, juvenile fish are acclimated to the test conditions.

-

Fish are exposed to a range of this compound concentrations, typically in a geometric series, plus a control group in untreated water. At least five concentrations are used.

-

A minimum of seven fish are used per concentration level.

-

Mortality and any sublethal effects (e.g., abnormal behavior, discoloration) are observed and recorded at 24, 48, 72, and 96 hours.

-

-

Data Analysis: The LC50 value and its 95% confidence limits are calculated for each observation period using appropriate statistical methods, such as probit analysis.

Daphnia sp. Acute Immobilisation Test (based on OECD Guideline 202)

This test assesses the acute toxicity of a substance to Daphnia magna by determining the concentration that immobilizes 50% of the daphnids (EC50) after a 48-hour exposure.

-

Test Organism: Young, healthy female daphnids (Daphnia magna), less than 24 hours old, are used.

-

Test Conditions: The test is performed in a static system with controlled temperature and light conditions.

-

Procedure:

-

Daphnids are exposed to a series of this compound concentrations and a control.

-

At least 20 daphnids, usually in groups of five in four replicates, are used for each concentration.

-

The number of immobilized daphnids (those unable to swim after gentle agitation) is recorded at 24 and 48 hours.

-

-

Data Analysis: The EC50 at 48 hours, along with its confidence limits, is calculated.

Daphnia magna Reproduction Test (based on OECD Guideline 211)

This chronic toxicity test evaluates the effect of a substance on the reproductive output of Daphnia magna over a 21-day period.

-

Test Organism: Female daphnids, less than 24 hours old at the start of the test, are used.

-

Test Conditions: The test is conducted under semi-static conditions, where the test solutions are renewed regularly (e.g., three times a week) to maintain the exposure concentrations.

-

Procedure:

-

Individual daphnids are exposed to a range of this compound concentrations and a control. Typically, 10 replicates per concentration are used.

-

The daphnids are fed daily with a suitable food source (e.g., algae).

-

Observations on parental mortality and the number of live offspring produced are made daily.

-

-

Data Analysis: The primary endpoint is the total number of live offspring produced per surviving parent. The NOEC (the highest concentration with no statistically significant adverse effect on reproduction) and the ECx (the concentration causing an x% reduction in reproduction) are determined.

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (based on OECD Guideline 201)

This test assesses the effect of a substance on the growth of freshwater microalgae over a 72-hour period.

-

Test Organism: An exponentially growing culture of a selected green alga, such as Pseudokirchneriella subcapitata, is used.

-

Test Conditions: The test is carried out in batch cultures under controlled conditions of temperature, light, and nutrient supply.

-

Procedure:

-

Algal cultures are exposed to a geometric series of at least five this compound concentrations and a control, with three replicates per concentration.

-

The growth of the algae is measured at least every 24 hours for 72 hours. Algal biomass can be determined by cell counts, fluorescence, or other suitable methods.

-

-

Data Analysis: The test endpoints are the inhibition of growth rate and yield. The EC50 values for both growth rate and yield are calculated.

Signaling Pathways and Mechanisms of Toxicity

This compound, as a dinitroaniline herbicide, primarily exerts its toxic effects through the disruption of microtubule dynamics. However, exposure to dinitroaniline herbicides can also lead to other cellular stresses.

Primary Mechanism: Inhibition of Microtubule Polymerization

The main mode of action of this compound is the inhibition of microtubule assembly. Microtubules are essential components of the cytoskeleton in eukaryotic cells, playing crucial roles in cell division (formation of the mitotic spindle), maintenance of cell shape, intracellular transport, and cell motility.

This compound binds to tubulin, the protein subunit of microtubules, preventing its polymerization into functional microtubules. This disruption of microtubule formation leads to a cascade of adverse effects at the cellular and organismal level.

References

Butralin as a Plant Growth Regulator in Tobacco: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of butralin as a plant growth regulator for axillary bud (sucker) control in tobacco (Nicotiana tabacum L.). It covers the mechanism of action, experimental protocols for efficacy evaluation, and quantitative data from field trials.

Introduction

This compound, a dinitroaniline herbicide, is widely utilized in tobacco cultivation as a localized systemic plant growth regulator to control the growth of axillary buds, commonly known as suckers.[1][2] The removal of the apical bud (topping) in tobacco plants is a standard agronomic practice to enhance leaf quality and yield. However, this process breaks apical dominance, leading to the outgrowth of axillary buds. Uncontrolled sucker growth can divert nutrients and energy from the leaves, diminishing their commercial value. This compound offers an effective chemical method for sucker control by inhibiting cell division in the meristematic tissues of the axillary buds.[3][4]

Mechanism of Action

This compound's primary mode of action is the disruption of microtubule polymerization in plant cells.[1] As a member of the dinitroaniline class of herbicides, this compound binds to tubulin, the protein subunit of microtubules. This binding prevents the assembly of tubulin into functional microtubules, which are essential components of the mitotic spindle required for chromosome segregation during cell division (mitosis). The disruption of the mitotic spindle leads to an arrest of the cell cycle, specifically in metaphase, and the formation of abnormal, often multinucleated, cells. This inhibition of cell division in the meristematic regions of the axillary buds prevents their elongation and development.

Signaling Pathway

The precise signaling cascade downstream of microtubule disruption by this compound that leads to the suppression of axillary bud growth is complex and involves interactions with plant hormone pathways, particularly those of auxin and cytokinin, which are key regulators of apical dominance and branching. While this compound's direct target is tubulin, the subsequent mitotic arrest in the axillary bud meristems likely disrupts the normal hormonal balance that promotes bud outgrowth.

Quantitative Data on Efficacy

The efficacy of this compound for sucker control in tobacco has been evaluated in numerous field trials. The following tables summarize quantitative data from selected studies, highlighting application rates, methods, and resulting sucker control.

Table 1: Efficacy of this compound in Sucker Control in Flue-Cured Tobacco

| Treatment | Application Rate (a.i.) | Application Method | Number of Suckers/Plant | Green Weight of Suckers/Plant (g) | Reference |

| Single this compound after 2x Fatty Alcohol | 3.36 kg/ha | Foliar | Varies by location | Varies by location | |

| Single this compound after 2x Fatty Alcohol | 2.13 kg/ha | Downstalk | Varies by location | Varies by location | |

| Two this compound Applications | 3.36 kg/ha | Foliar | Varies by location | Varies by location | |

| Two this compound Applications | 2.13 kg/ha | Downstalk | Varies by location | Varies by location | |

| Two this compound Applications | 4.12 kg/ha | Foliar | Varies by location | Varies by location | |

| This compound | 7,000 ppm | Direct on suckers/tops | Complete control | Not specified | |

| Hand Suckering | N/A | Manual | Not specified | 45% reduction vs. untreated |

Table 2: Efficacy of Reduced Doses of this compound with a Surfactant in Flue-Cured Tobacco

| Treatment | Reduction from Recommended Rate | Sucker Control | Reference |

| This compound + Surfactant | -25% | Effective control | |

| This compound + Surfactant | -50% | Effective control, some late-season growth |

Table 3: Efficacy of this compound in Dark Fire-Cured Tobacco

| Treatment | Sucker Control Method | Average Suckers/Plant | Sucker Biomass ( kg/plant ) | % Reduction in Sucker Number | % Reduction in Sucker Biomass | Reference |

| No Suckercide | Topped only | 10.12 | 1.11 | N/A | N/A | |

| Local Systemic (e.g., this compound) | Single application at topping | 1.60 | 0.24 | 84.2% | 78.3% | |

| Contact + Local Systemic | Sequential application | 1.09 | 0.13 | 89.2% | 88.1% |

Experimental Protocols for Efficacy Evaluation

Standardized protocols are crucial for the accurate assessment of this compound's efficacy as a tobacco sucker control agent. The following outlines a typical experimental design.

Experimental Design and Setup

-

Design: Randomized Complete Block Design (RCBD) is commonly used to account for field variability.

-

Replications: A minimum of four replications is recommended to ensure statistical power.

-

Plot Size: Plot dimensions should be sufficient to obtain representative data, for instance, four rows wide and 40 feet long. Data is typically collected from the center two rows to minimize edge effects.

-

Plant Material: A uniform tobacco variety should be used throughout the trial.

-

Treatments: Treatments should include various this compound application rates and methods, a standard industry suckercide for comparison (e.g., maleic hydrazide - MH), a hand-suckered control, and an untreated (topped but not suckered) control.

Application of Treatments

-

Timing: this compound is typically applied after topping the tobacco plants, when they are in the elongated button to early flower stage.

-

Methods:

-

Foliar (Broadcast) Application: Applied over the top of the plants using a multi-nozzle boom sprayer.

-

Downstalk (Directed) Application: Applied as a coarse spray directed at the stalk to ensure contact with the leaf axils. This can be done with a single nozzle per row or hand-held applicators.

-

Jug Method: A manual method where a specific volume of the this compound solution is poured over the top of each plant.

-

-

Sucker Removal: All suckers longer than one inch should be manually removed before the application of this compound.

Data Collection and Analysis

-

Sucker Counts and Weights: At the end of the season, or at designated intervals, all suckers from the data rows of each plot are removed, counted, and their fresh (green) weight is recorded.

-

Sucker Control Efficacy: Efficacy is often calculated as the percent reduction in sucker number or weight relative to the untreated control.

-

Phytotoxicity: Plants should be visually assessed for any signs of phytotoxicity, such as leaf burn, stunting, or discoloration.

-

Yield and Quality: Cured leaf yield and quality (e.g., grade index) are determined after harvesting and curing to assess the impact of the treatments on the final product.

-

Statistical Analysis: Data should be subjected to Analysis of Variance (ANOVA) appropriate for the experimental design (RCBD). Mean separation tests (e.g., Duncan's Multiple Range Test, LSD) are used to determine significant differences between treatment means.

Application Methods and Efficacy

The method of this compound application can influence its efficacy in controlling sucker growth. As a localized systemic, direct contact with the axillary buds is crucial for optimal performance.

Generally, downstalk and jug applications provide more consistent sucker control than foliar applications because they ensure that the chemical solution runs down the stalk and comes into direct contact with all leaf axils.

Conclusion

This compound is an effective plant growth regulator for the control of axillary bud growth in tobacco. Its mechanism of action, the disruption of microtubule polymerization and subsequent inhibition of mitosis, provides a targeted approach to sucker control. For optimal efficacy, application methods that ensure direct contact with the axillary buds are recommended. The quantitative data from field trials demonstrate that this compound, when applied correctly, can provide sucker control comparable to or exceeding that of other industry-standard chemicals. Adherence to rigorous experimental protocols is essential for the continued evaluation and optimization of this compound use in tobacco cultivation.

References

An In-Depth Technical Guide to the Soil Sorption and Leaching Potential of Butralin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Butralin, a dinitroaniline herbicide, exhibits strong sorption to soil particles and consequently possesses a low potential for leaching into groundwater. This behavior is primarily governed by its high organic carbon partition coefficient (Koc) and its tendency to bind to soil organic matter. While persistent in some soil environments, its immobility mitigates the risk of widespread water contamination. This technical guide provides a comprehensive overview of the soil sorption and leaching characteristics of this compound, detailing the experimental methodologies used for its assessment and presenting key quantitative data for comparative analysis.

Soil Sorption of this compound

The interaction of this compound with soil is a critical determinant of its environmental fate. Sorption, the process by which a chemical binds to soil particles, significantly influences its mobility and availability for degradation or uptake by organisms.

Quantitative Data on Soil Sorption

The extent of this compound sorption is quantified by several coefficients, primarily the soil organic carbon partition coefficient (Koc) and the soil-water distribution coefficient (Kd). The Freundlich isotherm is also commonly used to describe the non-linear sorption behavior of pesticides in soil.

| Parameter | Value | Soil Type/Conditions | Reference |

| Koc (L/kg) | 5243 - 12046 | Four different soils and one sediment (Batch equilibrium study) | [1] |

| Koc (mL/g) | 3000 - 8200 | Not specified | [2] |

| Koc | 3400 | Not specified | [2] |

| Kd (mL/g) | 241 - 509 | Four different soils | [2] |

| Adsorption to Organic Matter | 77% - 82% | At 2.5 - 10 x 10⁻⁶ M concentrations | [2] |

| Adsorption to Montmorillonite | 9% - 21% | At 2.5 - 10 x 10⁻⁶ M concentrations |

Table 1: Soil Sorption Coefficients of this compound

| Soil Type | % Sand | % Silt | % Clay | % Organic Matter | pH | Half-life (days) | Reference |

| Sharkey clay | 4 | 25 | 71 | 4.2 | - | 52 (aerobic) | |

| Bosket clay loam | 20 | 60 | 20 | 1.5 | - | 29 (aerobic) | |

| Chillum silt loam | - | - | - | - | - | >180 (57% degraded after 6 months) | |

| Hagerstown clay loam | 28 | 44 | 28 | 1.9 | 6.3 | - | |

| Anaerobic Conditions (Sharkey clay & Bosket clay loam) | - | - | - | - | - | 24 (flooded) |

Table 2: Soil Half-life of this compound in Different Soil Types

Leaching Potential of this compound

The potential for a pesticide to move through the soil profile and reach groundwater is known as its leaching potential. This is a critical factor in assessing the environmental risk of a compound.

Groundwater Ubiquity Score (GUS)

The Groundwater Ubiquity Score (GUS) is a widely used empirical index to classify the leaching potential of pesticides. It is calculated based on the pesticide's soil half-life and its Koc value.

GUS = log10(t½_soil) * (4 - log10(Koc))

Pesticides are generally classified as follows:

-

GUS > 2.8: High leaching potential

-

1.8 < GUS < 2.8: Intermediate leaching potential

-

GUS < 1.8: Low leaching potential

| Parameter | Value | Classification | Reference |

| GUS | -1.35 | Low leachability |

Table 3: Groundwater Ubiquity Score (GUS) for this compound

The consistently low GUS score for this compound indicates a low potential to leach into groundwater, which is consistent with its strong sorption characteristics.

Experimental Protocols

The determination of soil sorption and leaching potential of pesticides like this compound follows standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Batch Equilibrium Study for Soil Sorption (OECD Guideline 106)

This laboratory study is the standard method for determining the soil-water distribution coefficient (Kd) and the organic carbon partition coefficient (Koc).

Objective: To determine the extent of a substance's adsorption to soil at equilibrium.

Methodology:

-

Soil Selection: A minimum of five different soil types with varying properties (e.g., organic carbon content, pH, texture) are selected.

-

Test Substance Preparation: A stock solution of this compound in a suitable solvent is prepared. Radiolabeled this compound (e.g., ¹⁴C-Butralin) is often used for ease and accuracy of detection.

-

Equilibration: Known masses of soil are placed in centrifuge tubes. A series of aqueous solutions of this compound at different concentrations are added to the tubes. A 0.01 M CaCl₂ solution is typically used as the aqueous medium to maintain a constant ionic strength.

-

Shaking: The tubes are shaken at a constant temperature until equilibrium is reached. The equilibration time is determined in a preliminary kinetics study.

-

Centrifugation and Analysis: The soil suspension is separated by centrifugation. The concentration of this compound remaining in the supernatant (aqueous phase) is determined using a suitable analytical method such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).

-

Calculation: The amount of this compound adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the aqueous phase.

-

Data Analysis: The data are used to construct a sorption isotherm by plotting the amount of sorbed this compound against the equilibrium concentration in the solution. The Freundlich or Langmuir equations are commonly used to model the isotherm and calculate the sorption coefficients (Kf, n, or Kd). The Koc is then calculated using the following formula:

Koc = (Kd / % Organic Carbon) * 100

References

Butralin's Impact on Soil Microbial Communities: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of butralin's impact on soil microbial communities. This compound, a dinitroaniline herbicide, is used for pre-emergence weed control. Its persistence in the soil raises questions about its non-target effects on the vast and diverse microbial ecosystems that are fundamental to soil health and fertility. This document synthesizes available quantitative data, details relevant experimental protocols, and provides visualizations of key processes to support further research and risk assessment.

Impact on Soil Enzyme Activities

Soil enzymes are crucial mediators of biogeochemical cycles and are often used as indicators of soil health. The application of dinitroaniline herbicides, including this compound, can alter the activity of these vital enzymes. Research indicates that the effects can be complex, sometimes inhibitory and at other times stimulatory, depending on the specific enzyme, herbicide concentration, and environmental conditions.

A study on a related dinitroaniline herbicide, referred to as dimethylpentylene (likely pendimethalin), showed activation of several key enzymes, though not in a simple dose-dependent manner.[1] For instance, urease activity peaked at a concentration of 800 g a.i. ha-1 before declining.[1] In contrast, another study specifically mentions that this compound markedly increases urease activity.[2] The effects of the related herbicide butachlor showed inhibition of urease and phosphatase, but an increase in dehydrogenase activity.[3] Furthermore, a comparative study of atrazine and butachlor found that with increasing concentrations, phosphatase activity decreased while urease activity increased.[4]

Table 1: Quantitative Impact of Dinitroaniline Herbicides on Soil Enzyme Activities

| Enzyme | Herbicide | Concentration | Observed Effect | Source |

| Urease | This compound | Not specified | Marked increase in activity | |

| Dimethylpentylene | 800 g a.i. ha⁻¹ | Peak activity, then decrease | ||

| Butachlor | 5-100 mg/kg | Inhibition at higher concentrations | ||

| Butachlor | Increasing conc. | Increased activity | ||

| Phosphatase | Butachlor | 5-100 mg/kg | Decreased activity | |

| Butachlor | Increasing conc. | Decreased activity | ||

| Dimethylpentylene | 400-600 g a.i. ha⁻¹ & 1200 g a.i. ha⁻¹ | Biphasic peaks in activity | ||

| Dehydrogenase | Butachlor | 5-100 mg/kg | Increased activity | |

| Invertase | Dimethylpentylene | 400 g a.i. ha⁻¹ & 1400 g a.i. ha⁻¹ | Biphasic peaks in activity | |

| Catalase | Dimethylpentylene | 800 g a.i. ha⁻¹ | Peak activity | |

| Polyphenol Oxidase | Dimethylpentylene | Not specified | Varied with concentration |

Impact on Soil Microbial Community Structure and Diversity

Direct quantitative data on this compound's impact on the overall soil microbial community structure from 16S rRNA or ITS sequencing studies are limited in the reviewed literature. However, studies on other dinitroaniline herbicides provide insights into the potential effects. These herbicides can alter the composition and diversity of both bacterial and fungal communities.

For example, pendimethalin, another dinitroaniline herbicide, was found to have a minimal impact on the alpha diversity of bacterial and archaeal communities at recommended doses. However, it did cause a subtle shift in the community composition, with a notable change in the relative abundance of a few operational taxonomic units (OTUs) around 30 days post-application. A study on dimethylpentylene (likely pendimethalin) indicated that it altered the diversity of the soil fungal community, with higher concentrations leading to an increased Shannon diversity index. Dinitroaniline herbicides as a class have been shown to suppress mineral nitrogen assimilating microorganisms and actinomycetes. The microbial community is thought to require approximately 50 days to adapt following the application of dinitroaniline herbicides.

Table 2: Quantitative Impact of Dinitroaniline Herbicides on Soil Microbial Community Structure

| Parameter | Herbicide | Concentration | Observation | Source |

| Bacterial Alpha Diversity | Pendimethalin | Recommended dose | Minimal non-target effects | |

| Bacterial Community Composition | Pendimethalin | Recommended dose | Subtle shift in OTU relative abundance at day 30 | |

| Fungal Community Diversity (Shannon Index) | Dimethylpentylene | Increasing conc. | Increased Shannon index | |

| Fungal Community Similarity | Dimethylpentylene | 400 g a.i. ha⁻¹ | Highest similarity (69.4%) to untreated control | |

| Microbial Trophic Groups | Dinitroanilines | Not specified | Suppression of mineral nitrogen assimilating microorganisms | |

| Actinomycetes | Dinitroanilines | Not specified | Inhibitory effect |

Impact on Nitrogen Cycling

The nitrogen cycle is a critical soil process driven by a diverse group of microorganisms. Dinitroaniline herbicides have the potential to disrupt this cycle by affecting key microbial players. Studies on these herbicides suggest an impact on nitrogen-fixing bacteria and ammonia-oxidizing archaea and bacteria. The abundance of functional genes involved in the nitrogen cycle, such as amoA (ammonia monooxygenase), can be quantified using techniques like qPCR to assess these impacts. As noted, dinitroaniline herbicides can suppress the populations of microorganisms that assimilate mineral nitrogen.

Biodegradation of this compound

The primary route of dinitroaniline herbicide degradation in soil is microbial. Fungi are considered the major organisms involved in this process. Degradation is typically faster under anaerobic and warm, moist conditions.

Specific bacterial strains capable of degrading this compound have been isolated and characterized. For instance, Bacillus velezensis strain FC02 efficiently degrades this compound through a pathway involving nitro-reduction, dealkylation, and hydroxylation. Other bacteria, such as Bacillus sp. LY05 and Sphingopyxis sp. HMH, have also been shown to degrade this compound.

Figure 1: Simplified degradation pathway of this compound by Bacillus velezensis FC02.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments cited or analogous to those required for a comprehensive assessment of this compound's impact.

Soil Microcosm Study

A soil microcosm study is a controlled laboratory experiment to simulate field conditions and assess the effects of a substance on the soil ecosystem.

-

Soil Collection: Collect soil from a relevant agricultural field, preferably with no recent history of herbicide application. Sieve the soil (e.g., through a 2 mm mesh) to ensure homogeneity.

-

Microcosm Setup: Distribute a known quantity of the sieved soil (e.g., 200 g) into individual containers (microcosms).

-

This compound Application: Prepare stock solutions of this compound in a suitable solvent. Apply the this compound solution to the soil in the microcosms to achieve the desired final concentrations (e.g., recommended field rate, 10x field rate). Include a control group treated with the solvent only.

-

Incubation: Incubate the microcosms under controlled conditions (e.g., 25°C, 60% water holding capacity) for a specified period (e.g., 0, 7, 14, 30, 60 days).

-

Sampling: At each time point, destructively sample a subset of microcosms from each treatment group for microbial and enzymatic analysis.

Figure 2: General experimental workflow for assessing this compound's impact on soil microbes.

Soil DNA Extraction and Sequencing

-

DNA Extraction: Extract total genomic DNA from soil samples (e.g., 0.25 g) using a commercially available soil DNA extraction kit, following the manufacturer's instructions.

-

DNA Quality and Quantity Assessment: Assess the quality and quantity of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and agarose gel electrophoresis.

-

PCR Amplification:

-

Bacteria (16S rRNA): Amplify the V4 hypervariable region of the 16S rRNA gene using primers such as 515F and 806R.

-

Fungi (ITS): Amplify the ITS1 or ITS2 region of the internal transcribed spacer using primers such as ITS1F and ITS2, or fITS7 and ITS4.

-

-

Library Preparation and Sequencing: Prepare sequencing libraries from the amplicons and perform high-throughput sequencing on a platform such as Illumina MiSeq.

-

Bioinformatic Analysis: Process the raw sequencing reads by quality filtering, merging paired-end reads, chimera removal, and clustering into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs). Assign taxonomy to the representative sequences. Calculate alpha diversity indices (e.g., Shannon, Chao1) and perform beta diversity analysis (e.g., Principal Coordinate Analysis).

Soil Enzyme Assays

Dehydrogenase Activity:

-

Incubate 1 g of soil with 0.2 ml of 3% 2,3,5-triphenyltetrazolium chloride (TTC) and 0.5 ml of distilled water at 37°C for 24 hours.

-

Extract the triphenyl formazan (TPF) formed with 10 ml of methanol.

-

Measure the absorbance of the extract at 485 nm.

-

Quantify the TPF concentration using a standard curve and express the activity as µg TPF g⁻¹ soil h⁻¹.

Phosphatase Activity:

-

Incubate 1 g of soil with a buffered solution (e.g., Modified Universal Buffer) containing p-nitrophenyl phosphate (PNP) at 37°C for 1 hour.

-

Stop the reaction and extract the p-nitrophenol (pNP) produced by adding CaCl₂ and NaOH.

-

Filter the suspension and measure the absorbance of the filtrate at 400 nm.

-

Calculate the phosphatase activity based on a pNP standard curve and express as µg pNP g⁻¹ soil h⁻¹.

Urease Activity:

-

Incubate 5 g of soil with a buffered 5% urea solution at 37°C for 24 hours.

-

Extract the ammonia produced with a KCl solution.

-

Determine the ammonia concentration colorimetrically by measuring absorbance at 445 nm.

-

Express urease activity as mg NH₃-N g⁻¹ soil 24h⁻¹.

Summary of Potential Impacts

Based on the available literature for dinitroaniline herbicides, the application of this compound to soil may lead to a series of interconnected effects on the microbial community.

Figure 3: Logical relationships of this compound's potential impacts on soil microbial communities.

Conclusion and Future Directions

The available evidence suggests that this compound and other dinitroaniline herbicides can exert measurable effects on soil microbial communities. These impacts are most clearly observed in the alteration of specific soil enzyme activities and shifts in the composition of the microbial community. While some microorganisms are inhibited by these herbicides, others, particularly certain bacterial and fungal species, are capable of degrading them, contributing to their removal from the environment.

A significant knowledge gap remains regarding the quantitative impact of this compound on the overall diversity and structure of soil microbial communities. Future research should prioritize the use of high-throughput sequencing techniques (16S rRNA and ITS gene sequencing, shotgun metagenomics) to provide a more complete picture of this compound's effects on both bacterial and fungal communities. Such studies should include a range of this compound concentrations and be conducted over a time course to understand both the immediate and longer-term impacts, as well as the potential for community recovery. Furthermore, functional metagenomic and metatranscriptomic analyses would be invaluable for elucidating the effects of this compound on microbial metabolic pathways and signaling within the soil ecosystem.

References

Methodological & Application

Application Note: Analysis of Butralin Residue in Ginseng by HPLC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butralin is a dinitroaniline herbicide used to control annual broadleaf weeds and grasses in various crops. Due to its potential persistence in the soil, there is a need for sensitive and reliable analytical methods to monitor its residue in agricultural products, including traditional herbal medicines like ginseng. The complex matrix of ginseng presents analytical challenges, requiring robust sample preparation and highly selective detection methods. This application note details a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of this compound residues in fresh and dried ginseng, as well as in ginseng plants and soil. The method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol followed by HPLC-MS/MS detection in Multiple Reaction Monitoring (MRM) mode, ensuring high sensitivity and selectivity.

Experimental Protocols

Materials and Reagents

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Toluene (analytical grade)

-

Reagents: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Formic acid, Ammonium acetate

-

Standards: this compound certified reference material (purity >98%)

-

Solid-Phase Extraction (SPE): NH₂ SPE cartridges (or equivalent)

-

Filters: 0.22 µm syringe filters

Standard Solution Preparation

-

Stock Standard Solution (1000 mg/L): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.[1]

-

Working Standard Solution (100 mg/L): Dilute the stock standard solution with acetonitrile to prepare an intermediate working solution.[1]

-

Calibration Standards: Prepare a series of calibration standards by further diluting the working standard solution with the blank ginseng matrix extract to minimize matrix effects. A typical concentration range is 0.002 to 0.5 mg/L.[2]

Sample Preparation (Modified QuEChERS and SPE Cleanup)

The following protocol is a comprehensive approach for the extraction and purification of this compound from various ginseng-related matrices.

-

Homogenization:

-

Extraction:

-

Add 10 mL of acetonitrile to the centrifuge tube.

-

Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄ and 1 g NaCl).

-

Cap the tube and shake vigorously for 1 minute.

-

Centrifuge at ≥4000 rpm for 5 minutes.

-

-

Cleanup (Dispersive SPE or SPE Cartridge):

-

Option A (dSPE): Transfer an aliquot of the supernatant (acetonitrile layer) to a dSPE tube containing anhydrous MgSO₄ and a suitable sorbent like PSA (Primary Secondary Amine) to remove organic acids and sugars. For highly pigmented samples, GCB (Graphitized Carbon Black) can be added, but it may retain planar pesticides.

-

Option B (SPE Cartridge): For a more thorough cleanup, an NH₂ SPE cartridge can be used.

-

Condition the cartridge with an appropriate solvent.

-

Load the supernatant onto the cartridge.

-

Wash with a mild solvent to remove interferences.

-

Elute the this compound with a suitable solvent mixture (e.g., acetonitrile/toluene).

-

-

-

Final Preparation:

-

Evaporate the cleaned extract to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the mobile phase.

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.

-

HPLC-MS/MS Analysis

Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is used.

Chromatographic Conditions:

-

Column: Agilent Zorbax RRHD Eclipse Plus C18 (3.0 × 50 mm, 1.8 µm) or equivalent.

-

Mobile Phase: A mixture of methanol and water (containing 0.1% formic acid and 5 mmol ammonium acetate) in an 8:2 (v/v) ratio.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 5 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Multiple Reaction Monitoring (MRM).

-

Capillary Voltage: 4000 V.

-

Drying Gas Temperature: 300 °C.

-

Drying Gas Flow: 7 L/min.

-

Nebulizer Pressure: 0.207 Mpa.

-

Sheath Gas Temperature: 300 °C.

-

Sheath Gas Flow: 8 L/min.

Data Presentation

The performance of the method was validated by assessing linearity, recovery, precision (Relative Standard Deviation, RSD), Limit of Detection (LOD), and Limit of Quantification (LOQ).

Table 1: HPLC-MS/MS Parameters for this compound Detection

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Collision Energy 1 (eV) | Product Ion 2 (m/z) (Qualifier) | Collision Energy 2 (eV) |

| This compound | 296.2 | 240.2 | Optimal Value | 222.2 | Optimal Value |

Note: Optimal collision energies should be determined empirically on the specific instrument.

Table 2: Method Validation Data for this compound in Ginseng Matrices

| Matrix | Spiked Level (mg/kg) | Average Recovery (%) | RSD (%) | LOQ (mg/kg) |

| Fresh Ginseng | 0.01 | 95.2 | 2.1 | 0.01 |

| 0.05 | 98.7 | 1.5 | ||

| 0.5 | 102.3 | 0.9 | ||

| Dried Ginseng | 0.01 | 93.1 | 6.4 | 0.01 |

| 0.05 | 96.5 | 3.3 | ||

| 0.5 | 101.8 | 1.8 | ||

| Ginseng Plant | 0.01 | 94.6 | 5.8 | 0.01 |

| 0.05 | 99.2 | 2.7 | ||

| 0.5 | 105.1 | 1.2 | ||

| 10.0 | 107.5 | 0.7 | ||

| Soil | 0.01 | 93.8 | 4.5 | 0.01 |

| 0.05 | 97.4 | 2.4 | ||

| 0.5 | 103.6 | 1.1 | ||

| 10.0 | 106.9 | 0.8 |

The Limit of Detection (LOD) was reported as 1.1 × 10⁻⁵ ng.

Mandatory Visualizations

Caption: Experimental workflow for this compound analysis in ginseng.

Caption: Logical flow from sample to result.

Conclusion

The described HPLC-MS/MS method provides a robust and sensitive approach for the determination of this compound residues in ginseng and related matrices. The combination of a modified QuEChERS extraction with SPE cleanup effectively minimizes matrix interference, leading to high recovery rates and good precision. The use of tandem mass spectrometry in MRM mode ensures high selectivity and low detection limits, making this method suitable for routine monitoring and food safety assessments. The validation data demonstrates that the method meets the requirements for pesticide residue analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Residues and dissipation dynamics of this compound in ginseng by high performance liquid chromatography-tandem mass spectrometry [nyxxb.cn]

- 3. Establishing the HPLC-MS/MS Method for Monitoring the Residue and Degradation of this compound in Ginseng during Field and Risk Assessments [mdpi.com]

- 4. waters.com [waters.com]

Visualizing Butralin's Effect on Plant Cell Microtubule Dynamics: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butralin, a dinitroaniline herbicide, is a potent inhibitor of plant cell division. Its primary mode of action is the disruption of microtubule polymerization, a critical process for cell structure, intracellular transport, and the formation of the mitotic spindle.[1][2] Understanding the precise effects of this compound on microtubule dynamics is crucial for developing more effective herbicides and for utilizing it as a tool in plant cell biology research. These application notes provide detailed protocols and quantitative data to enable researchers to visualize and analyze the impact of this compound on plant cell microtubules.

Mechanism of Action

This compound exerts its herbicidal effect by binding to tubulin, the protein subunit of microtubules. This binding prevents the polymerization of tubulin dimers into microtubules, leading to a net depolymerization of existing microtubule structures.[1] The disruption of the microtubule cytoskeleton has profound consequences for the plant cell, including:

-

Inhibition of Cell Division: The mitotic spindle, composed of microtubules, is essential for chromosome segregation during mitosis. This compound's interference with spindle formation leads to a halt in cell division.[1][2]

-

Disruption of Cell Expansion: Cortical microtubules play a key role in guiding the deposition of cellulose microfibrils in the cell wall, which determines the direction of cell expansion. Disruption of these microtubules results in abnormal cell swelling.

-

Impaired Root and Shoot Growth: The inhibition of cell division and elongation at the meristems leads to stunted root and shoot growth, ultimately causing plant death.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative effects of this compound on various plant physiological and cellular parameters.

| Plant Species | This compound Concentration | Effect | Reference |

| Ryegrass (Lolium perenne L.) | Saturated Solution | 36% reduction in normal mitotic figures after 1 hour. | |

| Ryegrass (Lolium perenne L.) | Saturated Solution | 119% increase in root diameter after 96 hours. |

| Parameter | This compound Concentration | Observation |

| Microtubule Depolymerization | Low Concentrations (e.g., 1-10 µM) | Fragmentation and decreased density of cortical microtubules. |

| High Concentrations (e.g., >20 µM) | Complete disappearance of microtubule structures. | |

| Mitotic Index | Increasing Concentrations | Dose-dependent decrease in the percentage of cells in mitosis. |

| Root Elongation | Increasing Concentrations | Progressive inhibition of primary root growth. |

| Cell Morphology | Treatment > 12 hours | Radial swelling of root tip cells. |

Experimental Protocols

Protocol 1: Immunofluorescence Microscopy of Microtubules in this compound-Treated Plant Roots

This protocol details the immunolabeling of microtubules in fixed plant root tips to visualize the effects of this compound.

Materials:

-

Plant seedlings (e.g., Arabidopsis thaliana, Allium cepa)

-

This compound stock solution (in DMSO)

-

Microtubule stabilizing buffer (MTSB)

-

Fixative solution (e.g., 4% paraformaldehyde in MTSB)

-

Cell wall digestion enzyme solution (e.g., 1% cellulase, 0.5% pectolyase in MTSB)

-

Permeabilization buffer (e.g., 1% Triton X-100 in MTSB)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody (e.g., mouse anti-α-tubulin)

-

Secondary antibody (e.g., FITC-conjugated goat anti-mouse IgG)

-

DAPI solution (for nuclear staining)

-

Antifade mounting medium

-

Confocal microscope

Procedure:

-

This compound Treatment: Germinate seedlings on agar plates or in hydroponic solution. Apply various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 20 µM) and a vehicle control (DMSO) to the growth medium. Incubate for desired time points (e.g., 1, 6, 12, 24 hours).

-

Fixation: Excise root tips and immediately immerse in fixative solution for 1 hour at room temperature.

-

Washing: Rinse the root tips three times with MTSB.

-

Cell Wall Digestion: Incubate the root tips in the cell wall digestion enzyme solution for 30-60 minutes at 37°C. The duration may need to be optimized depending on the plant species.

-

Permeabilization: Wash the root tips with MTSB and then incubate in permeabilization buffer for 1 hour at room temperature.

-

Blocking: Wash with PBS and incubate in blocking solution for 1 hour at room temperature to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the root tips in the primary anti-α-tubulin antibody solution (diluted in blocking solution) overnight at 4°C.

-

Washing: Wash the root tips three times with PBS.

-

Secondary Antibody Incubation: Incubate in the fluorescently labeled secondary antibody solution (diluted in blocking solution) for 2 hours at room temperature in the dark.

-

Nuclear Staining: Wash with PBS and incubate in DAPI solution for 10 minutes.

-

Mounting and Visualization: Wash with PBS, mount the root tips on a microscope slide with antifade medium, and observe under a confocal microscope.

Expected Results: Control cells will show a well-organized network of cortical microtubules and a distinct mitotic spindle in dividing cells. This compound-treated cells are expected to show a dose- and time-dependent disruption of microtubule arrays, from fragmentation at lower concentrations to complete depolymerization at higher concentrations.

Protocol 2: Live-Cell Imaging of Microtubule Dynamics in this compound-Treated Arabidopsis thaliana

This protocol allows for the real-time visualization of this compound's effect on microtubule dynamics using transgenic Arabidopsis thaliana expressing a fluorescently tagged tubulin protein (e.g., GFP-TUA6).

Materials:

-

Transgenic Arabidopsis thaliana seedlings expressing GFP-TUA6.

-

This compound stock solution (in DMSO).

-

Growth medium (e.g., 1/2 MS agar plates).

-

Confocal or spinning-disk microscope equipped for live-cell imaging.

Procedure:

-

Seedling Preparation: Grow GFP-TUA6 Arabidopsis seedlings on vertical agar plates for 5-7 days.

-

This compound Application: Prepare agar plates containing a range of this compound concentrations (e.g., 100 nM, 500 nM, 1 µM, 5 µM) and a vehicle control.

-

Mounting for Imaging: Excise a cotyledon or a portion of the root and mount it in a small drop of liquid growth medium on a coverslip-bottom petri dish.

-

Baseline Imaging: Before adding this compound, acquire time-lapse images of microtubule arrays in a selected region of interest to establish a baseline of normal microtubule dynamics.

-

Treatment: Carefully add a solution of this compound at the desired final concentration to the mounted specimen.

-

Time-Lapse Imaging: Immediately begin acquiring time-lapse images to capture the dynamic changes in microtubule organization and stability following this compound application.

-

Data Analysis: Analyze the acquired image series to quantify changes in microtubule density, orientation, and dynamics (e.g., growth and shrinkage rates).

Expected Results: Live-cell imaging will reveal the rapid depolymerization of microtubules upon this compound application. At lower concentrations, you may observe a decrease in the number of microtubules and a loss of their parallel organization. Higher concentrations will lead to a more rapid and complete disappearance of the microtubule network.

Protocol 3: Quantitative Analysis of Mitotic Index in this compound-Treated Root Meristems

This protocol provides a method to quantify the inhibitory effect of this compound on cell division by determining the mitotic index.

Materials:

-

Plant seedlings (e.g., Allium cepa)

-

This compound solutions of varying concentrations.

-

Fixative (e.g., Carnoy's fixative: ethanol:chloroform:acetic acid, 6:3:1)

-

1 M HCl

-

Aceto-carmine or Feulgen stain

-

Microscope slides and coverslips

-

Light microscope

Procedure:

-

Treatment: Germinate onion bulbs in water until roots are 2-3 cm long. Transfer the bulbs to solutions containing different concentrations of this compound for a defined period (e.g., 24 hours). Include a water-only control.

-

Fixation: Excise the root tips and fix them in Carnoy's fixative for 24 hours.

-

Hydrolysis: Wash the root tips and hydrolyze them in 1 M HCl at 60°C for 5-10 minutes.

-

Staining: Wash the root tips and stain them with aceto-carmine or Feulgen stain.

-

Squash Preparation: Place a single root tip on a microscope slide, add a drop of 45% acetic acid, and gently squash it under a coverslip.

-

Microscopic Analysis: Observe the slides under a light microscope.

-

Mitotic Index Calculation: For each treatment and control, count the total number of cells and the number of cells in any stage of mitosis (prophase, metaphase, anaphase, telophase) in several fields of view. The mitotic index is calculated as: Mitotic Index (%) = (Number of dividing cells / Total number of cells) x 100

-

Statistical Analysis: Perform statistical analysis to determine the significance of the differences in mitotic indices between the control and this compound-treated groups.

Expected Results: A dose-dependent decrease in the mitotic index is expected with increasing concentrations of this compound, reflecting its inhibitory effect on cell division.

Visualizing Signaling Pathways and Workflows

References

Application Notes and Protocols for the Quantification of Butralin

Introduction